5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid
Description
5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)diisophthalic acid (hereafter referred to as Compound A) is a polycyclic aromatic compound with a rigid, planar benzo[lmn][3,8]phenanthroline core functionalized with four ketone oxygen atoms and two isophthalic acid groups at the 2,7-positions . Its molecular formula is C₃₀H₁₄N₂O₁₂, with a molecular weight of 594.438 g/mol . The compound exhibits strong electron-deficient characteristics due to the electron-withdrawing tetraoxo groups and aromatic conjugation, making it suitable for applications in organic electronics, such as n-type semiconductors and non-fullerene acceptors in perovskite solar cells .
Compound A is synthesized via condensation reactions between brominated naphthalene diimide precursors and amino-substituted isophthalic acid derivatives, achieving yields as high as 96% under optimized conditions . Its solubility in polar aprotic solvents (e.g., DMSO, DMF) and thermal stability (decomposition temperature >300°C) further enhance its processability for device fabrication .
Properties
IUPAC Name |
5-[13-(3,5-dicarboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H14N2O12/c33-23-17-1-2-18-22-20(26(36)32(24(18)34)16-9-13(29(41)42)6-14(10-16)30(43)44)4-3-19(21(17)22)25(35)31(23)15-7-11(27(37)38)5-12(8-15)28(39)40/h1-10H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFYCPDCRKHALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C2=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H14N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid (CAS: 350024-36-1) is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is C30H14N2O12 with a molecular weight of 594.45 g/mol. It features multiple functional groups that may contribute to its biological activity.
Chemical Structure:
- IUPAC Name: 5,5'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)diisophthalic acid
- SMILES Notation: O=C1N(C2=CC(C(O)=O)=CC(C(O)=O)=C2)C(C3=C4C1=CC=C5C(N(C6=CC(C(O)=O)=CC(C(O)=O)=C6)C(C(C=C3)=C45)=O)=O)=O
Anticancer Activity
Recent studies have indicated that compounds similar to 5,5'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study:
In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Line: HeLa (cervical cancer)
- IC50 Value: Approximately 15 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it disrupts bacterial cell membranes and inhibits cell division.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays. The results suggest that it effectively scavenges free radicals and reduces oxidative stress in cellular models.
Research Findings:
- DPPH Assay IC50: 12 µg/mL
- ABTS Radical Scavenging Activity: 85% at 50 µg/mL
The biological activities of this compound are attributed to its ability to interact with cellular targets:
- DNA Intercalation: The planar structure allows it to intercalate between DNA base pairs, disrupting replication.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cells leading to apoptosis.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival.
Scientific Research Applications
Material Science Applications
Polymer Chemistry
This compound can serve as a building block in the synthesis of advanced polymers. Its diisophthalic acid moiety allows for the formation of polyesters with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength .
Nanomaterials
The compound's ability to form coordination complexes with metal ions makes it a candidate for developing nanomaterials. These materials can be used in catalysis and as sensors due to their tunable electronic properties. For instance, studies have demonstrated that metal complexes derived from this compound exhibit promising catalytic activity in various organic transformations .
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid possess significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS) .
Drug Delivery Systems
The compound's structural characteristics allow it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances their solubility and bioavailability. Furthermore, the modification of this compound can lead to the development of targeted delivery systems that improve therapeutic efficacy while minimizing side effects .
Analytical Chemistry Applications
Fluorescent Probes
Due to its unique electronic properties and ability to form chelates with metal ions, this compound can be employed as a fluorescent probe in analytical chemistry. It has been used for detecting trace amounts of metals in environmental samples due to its high sensitivity and selectivity .
Chromatographic Techniques
The compound's derivatives are also utilized in chromatographic techniques for the separation and analysis of complex mixtures. They serve as stationary phases in high-performance liquid chromatography (HPLC), providing improved resolution and sensitivity for various analytes .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electronic Properties :
- Compound A’s diisophthalic acid groups enhance electron-deficient behavior compared to M1’s dibenzoic acid, as evidenced by its higher electron affinity in organic thin-film transistors (OTFTs) .
- Compound B, with a pyrrolo[3,4-f]isoindole core, shows reduced conjugation compared to Compound A, leading to a blue-shifted UV-Vis absorption (λmax ~450 nm vs. λmax ~550 nm for Compound A) .
Solubility and Processability :
- Compound A’s meta-substituted isophthalic acid groups improve solubility in organic solvents (e.g., ~10 mg/mL in DMSO) compared to para-substituted analogues like 4,4'-(1,3,6,8-tetraoxo...)dibenzoic acid (), which exhibit lower solubility due to stronger π-π stacking .
Coordination Chemistry :
- Compound B forms porous metal-organic frameworks (MOFs) with Zn²⁺, achieving surface areas of ~1,200 m²/g, whereas Compound A’s bulkier structure limits MOF porosity but enhances charge transport in polymer composites .
Performance in Electronic Devices
Table 2: Device Performance Metrics
Key Findings:
- Compound A outperforms structurally simplified analogues (e.g., M1) in solar cells due to its extended π-conjugation and optimized energy-level alignment .
- Thiophene-functionalized derivatives (e.g., NDI-BTH 1) exhibit higher electron mobility than Compound A, attributed to enhanced intermolecular interactions via sulfur atoms .
Q & A
Q. What are the established synthesis protocols for 5,5'-(1,3,6,8-Tetraoxo...diyl)diisophthalic acid, and how can purity be optimized?
The compound is synthesized via polycondensation of dye monomers, as outlined in Gangneux et al. (1973), with modifications for carboxylate functionalization . Key steps include refluxing precursors (e.g., naphthalene tetracarboxylic dianhydride) with isophthalic acid derivatives in polar aprotic solvents like DMF. Purity optimization involves recrystallization from DMSO or DMF and monitoring via HPLC with UV detection (λ = 280 nm). Residual solvents are removed under vacuum (0.1 mbar, 80°C).
Q. How does solubility in polar aprotic solvents impact experimental design?
The compound is sparingly soluble in DMF and DMSO (solubility <5 mg/mL at 25°C), necessitating elevated temperatures (60–80°C) for reactions . For characterization, sonication in hot DMSO (30 min) ensures homogeneity in NMR samples. Incompatibility with protic solvents (e.g., water, methanol) limits its use in aqueous-phase applications unless stabilized by surfactants or co-solvents.
Q. Which spectroscopic and chromatographic methods are most effective for structural validation?
- FTIR : Confirm carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and aromatic C-H bends (800–900 cm⁻¹) .
- ¹H/¹³C NMR : Use DMSO-d₆ at 90°C to resolve aromatic proton splitting (δ 7.2–8.5 ppm) and carboxylate carbons (δ 165–170 ppm).
- XRD : Analyze crystallinity with a Cu-Kα source (2θ = 5–40°), though amorphous phases may dominate without templating agents .
- HPLC-MS : Employ a C18 column (ACN/0.1% formic acid gradient) to detect impurities (<0.5% by area) .
Advanced Research Questions
Q. How can structural modifications enhance its performance as a MOF ligand?
Bromination at the 4,9-positions (via NBS in CCl₄) improves π-conjugation, while alkylation (e.g., 2-octyldodecyl chains) increases hydrophobicity for gas adsorption . For electrochemical applications (e.g., Li-ion batteries), substituent effects on redox potentials are modeled using DFT (B3LYP/6-311+G(d)) to predict HOMO/LUMO alignment with target metal nodes (e.g., Zn²⁺, Cu²⁺) .
Q. What computational strategies resolve contradictions in electronic property measurements?
Discrepancies between experimental bandgap (UV-Vis: 2.8 eV) and theoretical values (DFT: 3.1 eV) arise from solvent effects. COMSOL Multiphysics simulations incorporating solvent dielectric constants (ε = 37.5 for DMF) reconcile these differences . Machine learning (ANN models) further optimizes synthetic parameters (temperature, stoichiometry) to minimize defect states in MOFs .
Q. How do competing coordination modes affect catalytic activity in MOFs?
The ligand’s tetraoxo groups bind metals via μ₃-O bridges, but competing monodentate (carboxylate) coordination reduces framework stability. In situ EXAFS at synchrotron facilities (e.g., 10–15 keV X-rays) quantifies metal-ligand bond distances, guiding the use of chelating additives (e.g., pyridine) to enforce μ₃-O binding .
Q. What theoretical frameworks explain its dual role in photocatalysis and charge storage?
Marcus theory models electron transfer rates (kₑₜ) between the ligand and TiO₂ composites, while density-of-states (DOS) calculations identify mid-gap states responsible for visible-light absorption . For battery cathodes, operando XRD paired with cyclic voltammetry (0.1–3.0 V vs. Li/Li⁺) correlates structural changes with capacity fade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
